![molecular formula C13H3ClN4O B8647747 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-](/img/structure/B8647747.png)
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-
概要
説明
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indeno-pyrazine core, which is further functionalized with cyano and chloro groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective synthesis .
化学反応の分析
Types of Reactions
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- has several applications in scientific research:
作用機序
The mechanism of action of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of ubiquitin-specific proteases, preventing the deubiquitination of protein substrates. This interaction disrupts protein degradation pathways, leading to potential therapeutic effects . The compound’s electronic properties also play a role in its function in organic electronics, where it facilitates charge transfer and improves device performance .
類似化合物との比較
Similar Compounds
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A closely related compound without the chloro and oxo groups, used in similar applications but with different electronic properties.
6-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Another variant with slight structural differences, affecting its reactivity and applications.
Uniqueness
The presence of both cyano and chloro groups in 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- enhances its reactivity and makes it a more versatile compound compared to its analogs. These functional groups contribute to its strong electron-withdrawing properties, making it particularly useful in the development of high-performance organic electronic materials .
特性
分子式 |
C13H3ClN4O |
|---|---|
分子量 |
266.64 g/mol |
IUPAC名 |
6-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)11-12(13(7)19)18-10(5-16)9(4-15)17-11/h1-3H |
InChIキー |
IBSONLFSAQBRCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C3=NC(=C(N=C3C2=O)C#N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Hydroxy-4-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B8647671.png)
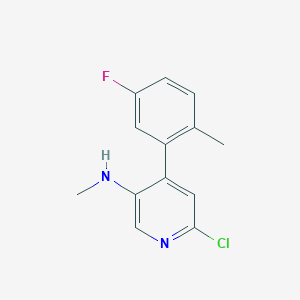
![1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8647691.png)
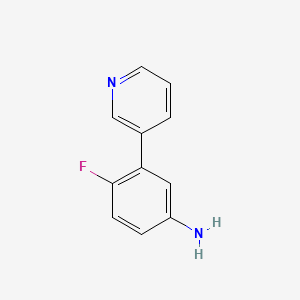
![{4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B8647704.png)
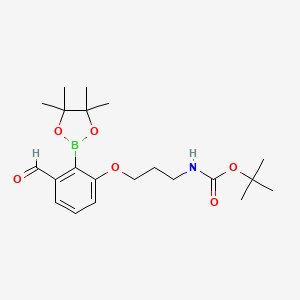
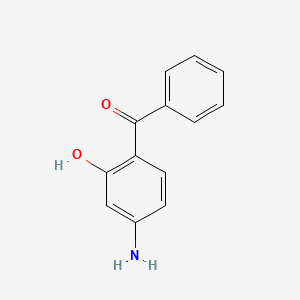
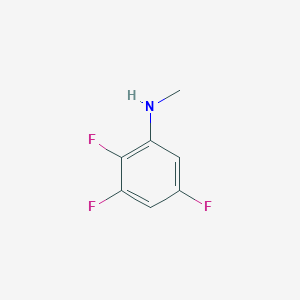
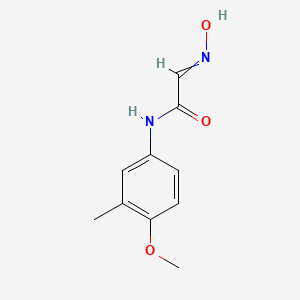
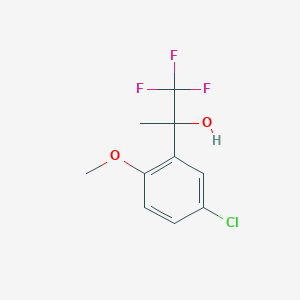
![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)
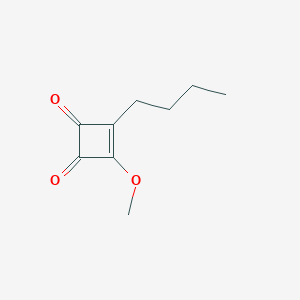
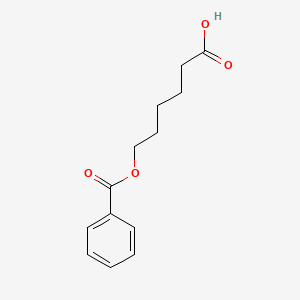
![3-(2-chloroethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8647764.png)
